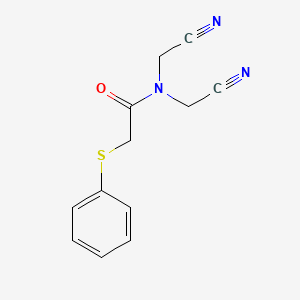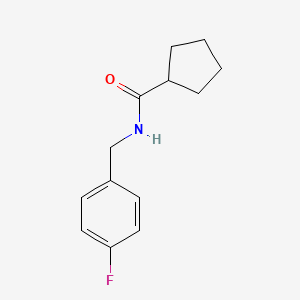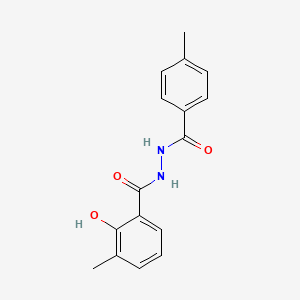
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as TFN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFN is a member of the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in inflammation and cancer. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use in lab experiments. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has poor solubility in water, which can limit its use in certain assays. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide. One area of research is the development of more potent and selective analogs of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide in vivo. Additionally, the potential use of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the mechanism of action of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide should be further elucidated to better understand its biological activities.
Conclusion
In conclusion, N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide, or N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. The synthesis of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with tert-butyl acetyl chloride in the presence of a base. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has several advantages for lab experiments, but there are also some limitations to its use. Future research on N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide should focus on the development of more potent and selective analogs, investigation of its pharmacokinetics and pharmacodynamics in vivo, and exploration of its potential use in combination with other drugs.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with tert-butyl acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide. The purity and yield of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,3)15-11(16)7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZCVQWGMURPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2-chloro-6-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)

![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)

![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)


![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)



![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)